![molecular formula C7H5N5O2 B2496005 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 157842-35-8](/img/structure/B2496005.png)
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
Overview
Description
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine, has been reported in various studies . These compounds are synthesized using a variety of methods, and their structures are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is characterized by the presence of a 1,2,4-triazole ring . This ring is able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine include a molecular weight of 190.159, a density of 1.5±0.1 g/cm3, a boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines (MCF-7, Hela, and A549) using MTT assays .
- A two-dimensional Ni(II) coordination polymer based on a 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine ligand was proposed as an efficient molecular catalyst for water oxidation .
- A novel high-nitrogen compound, 1,2-bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene, was designed and synthesized using 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine as a precursor .
- Researchers have explored the design and synthesis of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole derivatives, which may exhibit interesting biological properties .
- These scaffolds form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties .
Anticancer Properties
Molecular Catalyst for Water Oxidation
High-Nitrogen Energetic Compounds
Biological Activity Modulation
Pharmaceutical Scaffold Enhancement
Chemical Properties and Structure
Future Directions
The future directions for research on 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. These compounds are of interest in the field of medicinal chemistry due to their potential as therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been used as molecular catalysts for water oxidation , suggesting potential targets could be enzymes or proteins involved in redox reactions.
Mode of Action
Given its structural similarity to other triazole derivatives, it may interact with its targets through the formation of coordination bonds, particularly with metal ions present in enzyme active sites .
Biochemical Pathways
Based on its potential role as a catalyst in water oxidation , it might influence pathways related to oxidative stress and cellular redox homeostasis.
Result of Action
If it acts as a catalyst in water oxidation, it could potentially influence cellular redox status and contribute to oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine . .
properties
IUPAC Name |
5-nitro-2-(1,2,4-triazol-1-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-1-2-7(9-3-6)11-5-8-4-10-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMHDZRVHSKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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